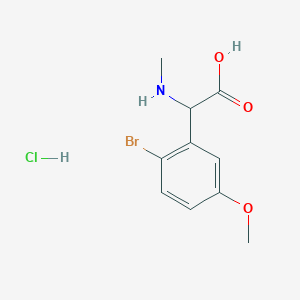

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride

Description

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride is a brominated aromatic compound with a methoxy substituent, a methylamino group, and a carboxylic acid moiety in its hydrochloride salt form. It is marketed as a synthetic building block for pharmaceutical and biochemical research, available in 50 mg and 500 mg quantities (CymitQuimica, 2025) . Its molecular formula is inferred as C₁₀H₁₁BrClNO₃, with a molecular weight of approximately 322.56 g/mol, based on structural analysis. The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory applications.

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3.ClH/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11;/h3-5,9,12H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYMLRFERHCLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=CC(=C1)OC)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864013-95-5 | |

| Record name | Benzeneacetic acid, 2-bromo-5-methoxy-α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864013-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride typically involves multiple steps:

Methoxylation: The addition of a methoxy group to the phenyl ring.

Acetic Acid Formation: The formation of the acetic acid moiety.

Hydrochloride Formation: The final step involves converting the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the bromo or methoxy groups, leading to dehalogenation or demethylation.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed.

Major Products

Oxidation: Quinones or other oxidized phenyl derivatives.

Reduction: Dehalogenated or demethylated products.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine

Industry

The compound may be used in the synthesis of specialty chemicals, dyes, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride would depend on its specific interactions with biological targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Research Implications

- Pharmacological Potential: The bromine atom and methoxy group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. Thiophene analogs (e.g., CAS 2059927-68-1) could exhibit distinct electronic interactions due to sulfur’s polarizability .

- Synthetic Utility : The target compound’s higher molecular complexity compared to simpler analogs (e.g., CAS 637-96-7) makes it a versatile intermediate for derivatization, particularly in peptide mimetics or prodrug design .

Biological Activity

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and methoxy substitution on the phenyl ring, which may influence its biological interactions. Its molecular formula is C11H14BrClN2O3, and it is typically available in high purity for research purposes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Pyrrolizidine Derivative A | 0.0195 | E. coli |

| Pyrrolizidine Derivative B | 0.0048 | Bacillus mycoides |

| Compound VIIf | 0.0048 | C. albicans |

These findings suggest that the presence of electron-donating or withdrawing groups on the phenyl ring can significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of compounds similar to this compound. The IC50 values obtained from these studies indicate the effectiveness of these compounds in inhibiting cell growth.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Imidazotetrazine Conjugate | 1.5 | Mouse TLX5 Lymphoma |

| Hydrolyzed Peptide Conjugate | 16.11 | Human Leukaemia Cells (CEM) |

The results indicate that modifications to the amino acid structure can lead to enhanced cytotoxic effects against certain cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, compounds that inhibit the Nrf2-Keap1 interaction have shown potential in modulating oxidative stress responses, which is crucial in various disease states .

Case Studies

A recent study evaluated a series of amino acid derivatives for their antimicrobial and cytotoxic properties. The findings indicated that compounds with specific substitutions exhibited significant activity against bacterial strains and cancer cells, suggesting a structure-activity relationship that could be explored further for therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves coupling brominated methoxyphenyl intermediates with methylamino-acetic acid derivatives. For example, analogous compounds (e.g., 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid) are synthesized via benzyl ester coupling followed by catalytic hydrogenation to remove protecting groups . To optimize yield:

- Parameter Variation: Test solvents (e.g., DMF, THF) and coupling agents (e.g., EDC/HOBt).

- Catalyst Screening: Use palladium on carbon (Pd/C) or platinum oxide for hydrogenation, monitoring pressure (1–3 atm H₂) and temperature (25–50°C).

- Purification: Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate the hydrochloride salt.

Advanced: How can discrepancies in reported biological activity data for this compound be systematically addressed?

Methodological Answer:

Contradictions may arise from differences in assay conditions, cell lines, or impurity profiles. To resolve these:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and controls (e.g., reference inhibitors from PubChem ).

- Purity Validation: Characterize batches via HPLC-MS (>95% purity) and quantify trace impurities (e.g., residual solvents or unreacted bromophenyl intermediates).

- Meta-Analysis: Compare data across repositories (e.g., PubChem, Sigma-Aldrich ) to identify trends in IC₅₀ values or receptor binding affinities.

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C2, methoxy at C5) and methylamino group integration .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₂BrNO₃·HCl) and isotopic patterns for bromine .

- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–H, ~2500 cm⁻¹) stretches.

Advanced: What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

Chiral resolution is critical due to the methylamino group’s stereogenic center:

- Chiral Auxiliaries: Use (R)- or (S)-benzyl esters during coupling, followed by diastereomeric salt formation (e.g., with tartaric acid) .

- Asymmetric Catalysis: Screen chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation steps.

- Analytical Methods: Employ chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane:isopropanol) to assess enantiomeric excess (ee >98%) .

Advanced: How can researchers evaluate the compound’s stability under physiological or environmental conditions?

Methodological Answer:

Design accelerated degradation studies to model real-world conditions:

- pH Stability: Incubate in buffers (pH 1–10) at 37°C, monitoring hydrolysis via LC-MS.

- Oxidative Stress: Expose to H₂O₂ or UV light to assess photodegradation pathways .

- Environmental Fate: Use OECD guidelines (e.g., Test 301 for biodegradability) to study abiotic/biotic transformations in soil/water systems .

Basic: What computational tools aid in predicting the compound’s reactivity or bioactivity?

Methodological Answer:

Leverage in silico models for preliminary screening:

- Docking Simulations: Use AutoDock Vina to predict binding to targets (e.g., GPCRs or kinases) based on PubChem ligand datasets .

- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- Retrosynthesis Planning: Tools like Pistachio or Reaxys propose synthetic routes from commercial precursors (e.g., 5-bromo-2-methoxyphenol ).

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Adopt a multi-omics approach:

- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation).

- Proteomics: Use SILAC labeling to quantify protein interaction partners (e.g., kinases or phosphatases).

- Metabolomics: Profile metabolites via LC-MS to map biochemical shifts (e.g., altered ATP levels or ROS production) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhaling hydrochloride vapors.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can the compound’s pharmacokinetic properties be studied in preclinical models?

Methodological Answer:

- ADME Profiling: Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) to predict oral bioavailability.

- In Vivo Studies: Administer to rodents (IV/PO routes) and collect plasma for LC-MS/MS analysis to calculate t₁/₂, Cmax, and AUC .

- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track accumulation in organs .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or altering methoxy positions) .

- Bioassay Panels: Test analogs against a panel of targets (e.g., enzymes, receptors) to map pharmacophore requirements.

- Statistical Analysis: Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.